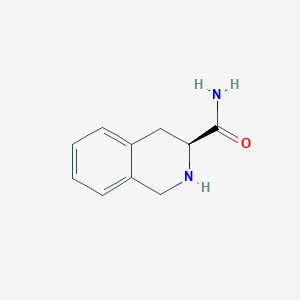

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMNKDRNEZZRBW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (THIQ-3-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its role as a kappa-opioid receptor antagonist, its anticancer properties, and its potential antimicrobial effects.

Structure-Activity Relationship (SAR)

Research has demonstrated that the structural modifications of tetrahydroisoquinoline derivatives significantly influence their biological activities. The compound THIQ-3-CA has been studied extensively for its interaction with various receptors and enzymes, leading to promising therapeutic applications.

Kappa-Opioid Receptor Antagonism

A key study highlighted the potent and selective antagonistic activity of THIQ-3-CA at kappa-opioid receptors. The compound exhibited a binding affinity () of 0.37 nM in GTPγS binding assays. It showed remarkable selectivity, being 645-fold more selective for the kappa receptor compared to the mu receptor and over 8100-fold compared to the delta receptor . This selectivity suggests potential applications in treating conditions related to opioid receptors without the side effects associated with mu-opioid receptor activation.

Bcl-2 Inhibition

Another area of research focused on the anticancer properties of THIQ derivatives. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed, showing significant binding affinities to Bcl-2 family proteins—crucial regulators of apoptosis in cancer cells. One derivative demonstrated a value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation .

| Compound | Target Protein | Binding Affinity (K_i) | Apoptosis Induction |

|---|---|---|---|

| 11t | Bcl-2 | 5.2 µM | Yes |

This data indicates that THIQ derivatives could serve as effective agents in cancer therapy by promoting apoptosis in cancerous cells.

Antimicrobial Activity

Recent studies have also investigated the antimicrobial properties of THIQ compounds. A novel series of isoquinoline dipeptides were synthesized and evaluated for their antibacterial activity against Escherichia coli, showing promising results . The compounds not only exhibited strong antibacterial effects but also displayed antifungal activity that surpassed existing standard treatments.

Case Studies and Research Findings

- Kappa Opioid Receptor Study : A study published in 2018 explored a new class of tetrahydroisoquinoline kappa-opioid receptor antagonists, including THIQ-3-CA. The findings underscored its potential clinical applications due to its selective antagonism and favorable pharmacokinetic profile .

- Cancer Therapy Development : A study conducted in 2019 revealed that THIQ derivatives could inhibit Bcl-2 proteins effectively and induce apoptosis in cancer cell lines. This suggests their potential as anti-cancer agents targeting apoptotic pathways .

- Antimicrobial Research : In a recent study from December 2023, tetrahydroisoquinoline-conjugated dipeptides were shown to have significant antimicrobial activity against various strains of bacteria and fungi, indicating a broad spectrum of biological activity .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Kappa Opioid Receptor Antagonism

Recent studies have highlighted the potential of THIQ derivatives as selective kappa opioid receptor antagonists. For instance, a compound identified as (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide demonstrated high selectivity for the kappa receptor over mu and delta receptors, making it a candidate for treating conditions like depression and addiction . The structure-activity relationship (SAR) studies indicate that modifications to the THIQ scaffold can enhance its pharmacological profile.

Alzheimer's Disease Research

In a study involving a Drosophila model of Alzheimer’s disease, a derivative known as 3-[[(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl]amino]propanoic acid (THICAPA) was found to mitigate toxic effects associated with amyloid-beta42 (Aβ42). This suggests that THIQ compounds could be developed as novel treatments for neurodegenerative diseases .

Oncology Applications

Antitumor Activity

THIQ derivatives have shown promise in the field of oncology. The structural framework of THIQ has been utilized to design compounds with antitumor properties. The review of THIQ analogs indicates that certain modifications can lead to enhanced cytotoxicity against cancer cell lines . The SAR studies provide insights into how different functional groups influence the biological activity of these compounds.

Infectious Disease Applications

Ebola Virus Inhibition

Recent research has identified novel tetrahydroisoquinoline-based compounds as potential inhibitors of Ebola virus entry. These compounds were developed through scaffold hopping strategies and exhibited significant anti-Ebola activity while minimizing toxicity . This highlights the versatility of THIQ derivatives in addressing urgent public health challenges.

Peptide and Peptidomimetic Design

Incorporation into Therapeutics

THIQ's unique structural properties make it an attractive candidate for incorporation into peptide-based drugs. It has been utilized as a surrogate for proline in various peptide sequences, leading to enhanced stability and biological activity. A notable example includes its incorporation into enalapril derivatives, resulting in improved pharmacological profiles . This underscores THIQ's potential in drug design and optimization.

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrahydroisoquinoline Derivatives

Pharmacological Derivatives Targeting Opioid Receptors

Several tetrahydroisoquinoline-3-carboxamide derivatives exhibit potent κ-opioid receptor (KOR) antagonism, with distinct modifications enhancing selectivity and pharmacokinetics:

- PDTic and 4-Me-PDTic demonstrate subnanomolar KOR affinity and high selectivity, attributed to hydrophobic interactions with residues in the KOR binding pocket .

- JDTic and 8e achieve even greater potency (Ke = 0.03 nM) through steric hindrance from bulky substituents, optimizing receptor-ligand fit .

HDAC Inhibitors with Antitumor Activity

Tetrahydroisoquinoline hydroxamic acid derivatives (e.g., 7d, 31a, 31b) inhibit histone deacetylase 8 (HDAC8) with mid-nanomolar IC₅₀ values. These compounds replace the carboxamide group with a hydroxamic acid moiety, enabling zinc chelation in HDAC active sites . Notable examples:

| Compound | HDAC8 IC₅₀ (nM) | Antiproliferative Activity (MDA-MB-231) | In Vivo Efficacy (MDA-MB-231 xenograft) |

|---|---|---|---|

| 7d | 45 | IC₅₀ = 1.2 µM | N/A |

| 31a | 15 | IC₅₀ = 0.8 µM | Superior to SAHA |

| 34b | N/A | IC₅₀ = 0.5 µM | Tumor growth inhibition >70% |

Organocatalytic Derivatives

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide derivatives with aromatic substituents (e.g., N-phenyl, N-pyridyl) act as enantioselective organocatalysts. For instance:

- (S)-N-Phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide facilitates asymmetric aldol reactions, achieving enantiomeric excess (ee) comparable to (S)-proline derivatives .

- Modifications at the amide nitrogen influence catalytic activity by altering hydrogen-bonding interactions with substrates .

Structural and Crystallographic Comparisons

Crystal structures reveal how substituents dictate molecular conformation and stability:

Vorbereitungsmethoden

Stepwise Synthesis via L-Phenylalanine

The patent outlines a three-step process:

-

Cyclization : L-Phenylalanine reacts with formaldehyde in hydrobromic acid (HBr) to form (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide.

-

Amidation : The carboxylic acid intermediate is treated with formic acid to activate the carboxyl group, followed by reaction with tert-butylamine to yield N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.

-

Deprotection : Acidic hydrolysis removes the tert-butyl group, yielding the final product.

This method achieves high optical purity (>99% enantiomeric excess) and avoids hazardous reagents, making it industrially viable.

Carboxylic Acid Intermediate Derivatization

Activation and Coupling Strategies

The carboxylic acid intermediate is pivotal for derivatization. Source (EP0636612A1) details optimizing reaction conditions for synthesizing THIQ3CA derivatives:

-

Temperature : 50–80°C minimizes side reactions while ensuring completion within 3–12 hours.

-

Purification : Recrystallization from ethanol/water mixtures enhances yield (75–85%) and purity.

A comparative analysis of coupling reagents reveals that 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) outperforms traditional acyl chlorides in minimizing racemization during amidation.

Horner-Wadsworth-Emmons and Phosphonoglycine Methods

Glycine Donor-Based Synthesis

Source introduces a three-step strategy using phosphonoglycine trimethyl ester (3 ) as a glycine donor:

-

Horner-Wadsworth-Emmons Reaction : Forms α,β-unsaturated esters.

-

Pictet-Spengler Cyclization : Constructs the tetrahydroisoquinoline ring with electron-rich substituents.

-

Hydrolysis and Amidation : Converts esters to carboxamides using LiOH and ammonia.

This approach achieves 40–52% overall yield and is regioselective for N-arylacyl derivatives. Microwave-assisted cyclization further reduces reaction times from 24 hours to 30 minutes.

Enzymatic and Biosynthetic Routes

Asymmetric Hydrogenation

Rhodium(I)-catalyzed hydrogenation of enamide intermediates enables enantioselective synthesis of THIQ3CA derivatives with up to 98% ee. This method complements traditional resolution techniques.

Comparative Analysis and Optimization Strategies

Yield and Purity Across Methods

Q & A

Q. What are the standard synthetic routes for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide?

The compound is typically synthesized via coupling reactions between activated Boc-protected intermediates and amines or sulfonamides. For example, Boc-protected (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is reacted with amines (e.g., aniline, benzylamine) using coupling agents like HBTU or BOP in solvents such as THF or acetonitrile. Deprotection with trifluoroacetic acid (TFA) yields the final product. Purification is achieved via flash chromatography (SiO₂, EtOAc/hexane) or recrystallization, with yields ranging from 68–77% .

Q. What analytical methods confirm the structural integrity of synthesized this compound?

Structural confirmation relies on nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and X-ray crystallography. For derivatives like N-functionalized amides, X-ray diffraction (e.g., derivative 2h in ) provides unambiguous confirmation of stereochemistry and rigidity .

Q. What are the key physicochemical properties of this compound?

The compound has a molecular weight of 176.22 g/mol, density of 1.169 g/cm³, and boiling point of 413°C. Predicted properties for derivatives include pKa ≈ 2.07 (acidic proton) and density ≈ 1.377 g/cm³ for trifluoromethyl-substituted analogues .

Q. How is this compound utilized in organocatalysis?

Its rigid, proline-like structure enables applications in asymmetric catalysis. For example, copper(II) acetate complexes of tetrahydroisoquinoline-derived oxazolines catalyze Henry reactions with up to 77% enantiomeric excess (ee), while ruthenium complexes achieve 94% ee in ketone hydrogenations .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in the synthesis of tetrahydroisoquinoline derivatives?

Enantioselective resolution of racemic mixtures using tartrate salts (e.g., (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline) ensures chiral purity. Asymmetric hydrogenation and chiral auxiliary strategies are also employed, as seen in the synthesis of solifenacin intermediates .

Q. What structural modifications optimize κ-opioid receptor selectivity and potency?

Structure-activity relationship (SAR) studies reveal that substituting the piperidine ring with 4-methyl or 3,4-dimethyl groups enhances κ-receptor affinity. For instance, compound 12 (4-Me-PDTic) exhibits a Ke = 0.37 nM for κ-receptors, with >8,100-fold selectivity over δ-receptors. Modifications to the carboxamide linker and aromatic hydroxyl groups further improve brain penetration, as predicted by log BB and CNS multiparameter optimization (MPO) .

Q. How do researchers resolve contradictions in catalytic efficiency across studies?

Discrepancies in enantioselectivity or yield are addressed by optimizing reaction conditions (e.g., solvent polarity, catalyst loading) and ligand-metal coordination. For example, varying ruthenium ligands or adjusting Cu(II) complex stoichiometry can reconcile differences in ee% .

Q. What pharmacokinetic strategies ensure brain penetration of κ-opioid antagonists?

Low molecular weight (<500 Da), calculated log BB >0.3, and CNS MPO scores >4 are critical. In vivo rat studies confirm brain uptake of lead compounds like 12 , validated via LC-MS quantification of plasma and brain tissue concentrations .

Q. How are computational methods applied to predict biological activity?

Molecular docking and dynamics simulations model interactions with opioid receptors. For example, the rigid tetrahydroisoquinoline scaffold aligns with κ-receptor binding pockets, while substituent hydrophobicity correlates with blood-brain barrier permeability .

Q. What methodologies characterize stability under physiological conditions?

Stability assays in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) assess degradation rates. For instance, trifluoromethyl derivatives show enhanced metabolic stability due to reduced cytochrome P450 interactions, as demonstrated in microsomal incubation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.